1-(4-Ethynylcyclohex-3-en-1-yl)ethanone
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Overview
Description
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H12O It is a derivative of cyclohexene, featuring an ethynyl group at the 4-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. The reaction typically proceeds as follows:
Starting Material: Cyclohexene is used as the starting material.
Alkylation: The ethynyl group is introduced at the 4-position of the cyclohexene ring through a palladium-catalyzed cross-coupling reaction with an ethynyl halide.
Oxidation: The resulting intermediate is then oxidized to introduce the ethanone group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Catalyst Selection: Palladium catalysts are commonly used for the cross-coupling reaction.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylcyclohex-3-en-1-yl)ethanone: Similar structure but with a methyl group instead of an ethynyl group.
1-(4-Phenylcyclohex-3-en-1-yl)ethanone: Contains a phenyl group at the 4-position.
1-(4-Ethynylcyclohex-3-en-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in various reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-ethynylcyclohex-3-en-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4,10H,5-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOYANGKHSYOAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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